molecular formula C11H19NO2 B6227688 tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate CAS No. 1823893-38-4

tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

Cat. No.: B6227688
CAS No.: 1823893-38-4
M. Wt: 197.27 g/mol
InChI Key: PTDZMMQSEGRJNC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group and a cyclobutyl ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-Butyl chloroformate+Aminetert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+Amine→tert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate+HCl

Industrial Production Methods: Industrial production of carbamates often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: Carbamates, in general, have applications in medicinal chemistry. They are used in the design of prodrugs and enzyme inhibitors.

Industry: In the chemical industry, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .

Properties

IUPAC Name

tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8-6-11(5,7-8)12-9(13)14-10(2,3)4/h1,6-7H2,2-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZMMQSEGRJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823893-38-4
Record name tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
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